3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride
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Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
Morpholine derivatives serve as key intermediates in the synthesis of various biologically active heterocyclic compounds. For instance, 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride is highlighted for its role in generating compounds with potential biological activities, showcasing morpholine's utility in medicinal chemistry (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Structural and Molecular Analysis
Research on N-(ω-carboxyalkyl)morpholine hydrochlorides provided insights into their molecular structures through X-ray diffraction, NMR, FTIR, and PM3 studies. This demonstrates the morpholine ring's adaptability in forming structurally diverse and complex molecules, which is crucial for the development of novel pharmaceuticals (Z. Dega‐Szafran et al., 2001).
Neurokinin-1 Receptor Antagonists
A study introduced a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound exemplifies how morpholine derivatives can enhance the solubility and biological availability of therapeutic agents (T. Harrison et al., 2001).
Development of Anticancer and Antiviral Agents
The photocatalytic activity of methylated rhodium complexes, incorporating morpholine derivatives, was investigated for their potential as anticancer and antiviral agents. This study underscores the role of morpholine in enhancing the hydrophobicity and cellular uptake of metal-based therapeutic agents (D. Loganathan, H. Morrison, 2006).
Topical Drug Delivery Systems
The synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were conducted to improve its topical delivery. Such research highlights the adaptability of morpholine derivatives in designing prodrugs with enhanced skin permeability and solubility, crucial for topical therapeutic applications (J. Rautio et al., 2000).
Properties
IUPAC Name |
3,3-dimethyl-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)6-11-8-5-3-4-7(8)10-9;/h7-8,10H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZAWNLUXUAFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2CCCC2N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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